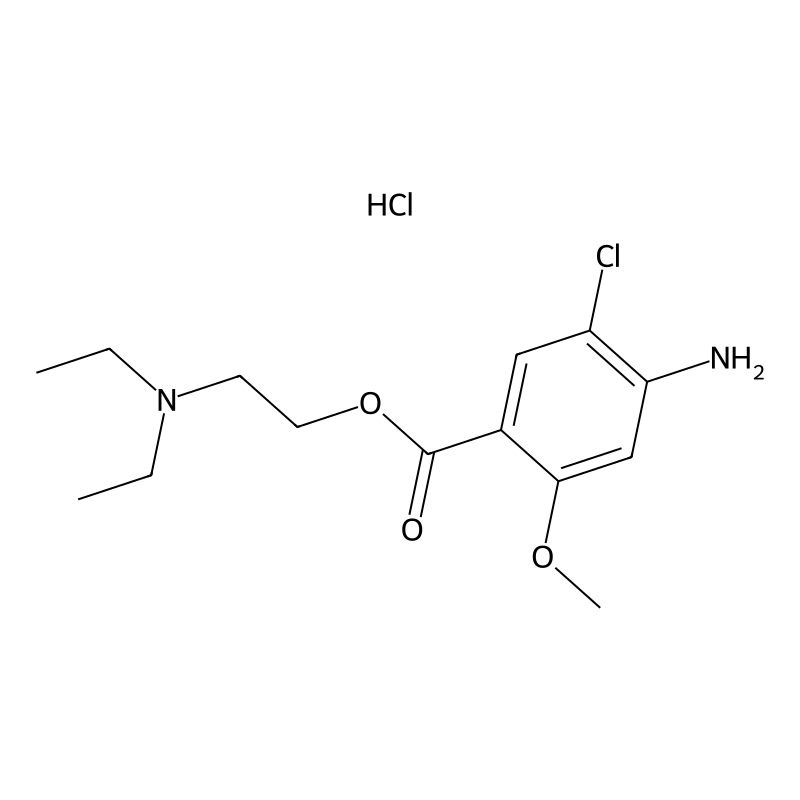

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

What is SDZ 205-557 Hydrochloride?

SDZ 205-557 hydrochloride is a chemical compound that acts as an antagonist at specific serotonin receptors in the brain, namely 5-HT3 and 5-HT4 receptors [, ]. These receptors are involved in various physiological processes, including neurotransmission, nausea, and gastrointestinal function [, ].

Research Applications of SDZ 205-557 Hydrochloride

SDZ 205-557 hydrochloride has been investigated in various scientific research studies, primarily focusing on its potential effects on:

- Gastrointestinal function: Studies have explored the potential of SDZ 205-557 hydrochloride to alleviate nausea and vomiting, conditions associated with activation of 5-HT3 receptors [, ].

- Neurotransmission: Research has investigated the role of SDZ 205-557 hydrochloride in modulating serotonin signaling in the brain, potentially impacting learning, memory, and mood regulation [, ].

2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate; hydrochloride is a chemical compound that belongs to the class of substituted benzoic acids. It features a diethylaminoethyl side chain and a chloro substituent at the 5-position of the aromatic ring, along with an amino group at the 4-position and a methoxy group at the 2-position. This compound is recognized for its potential pharmacological properties, particularly in the field of medicinal chemistry.

SDZ 205-557 hydrochloride acts by competitively binding to the 5-HT4 receptor, preventing the natural neurotransmitter serotonin from binding and activating it [, ]. This antagonism can modulate various physiological processes regulated by 5-HT4 receptors, including gastrointestinal motility, smooth muscle contraction, and neuronal signaling [].

The synthesis of 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate involves several key reactions:

- Methylation: The precursor, 4-amino-2-methoxybenzoic acid, is first methylated to form methyl 4-amino-2-methoxybenzoate.

- Reaction with Diethylaminoethylamine: The methyl ester is then reacted with N,N-diethyl ethylenediamine, typically under heat and without solvent, to yield N,N-diethylaminoethyl-4-amino-2-methoxybenzoamide.

- Chlorination: The final step involves chlorination using iodobenzene dichloride, which selectively introduces a chlorine atom at the 5-position of the aromatic ring, yielding the desired product .

Research indicates that compounds related to 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate exhibit significant biological activity, particularly in modulating neurotransmitter systems. These compounds have been studied for their binding affinity to serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders. Specifically, they may act as serotoninergic or dopaminergic agents .

The synthesis methods for this compound include:

- Direct Methylation: Utilizing methylating agents on 4-amino-2-methoxybenzoic acid.

- Condensation Reactions: Employing N,N-diethyl ethylenediamine in a condensation reaction with the methyl ester.

- Chlorination Techniques: Using selective chlorination methods with iodobenzene dichloride to achieve specific substitution patterns on the aromatic ring .

The primary applications of 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate include:

- Pharmaceutical Development: As a potential therapeutic agent targeting serotonin and dopamine pathways.

- Research: Utilized in studies examining receptor interactions and drug design strategies aimed at enhancing selectivity and efficacy against specific biological targets .

Interaction studies have shown that this compound can effectively bind to various neurotransmitter receptors, including:

- Dopamine D2 Receptors: Indicating potential use in treating disorders related to dopamine dysregulation.

- Serotonin Receptors: Suggesting efficacy in managing anxiety and depression-related conditions .

These interactions highlight its relevance in neuropharmacology and its potential as a lead compound for further drug development.

Several compounds share structural similarities with 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzoic Acid | Contains amino and chloro groups | Used as a precursor for various derivatives |

| N,N-Diethylaminopropyl 4-amino-5-chloro-2-methoxybenzoate | Similar side chain but different alkyl length | Potentially different pharmacokinetic properties |

| Metoclopramide | Contains similar aromatic structure | Clinically used antiemetic with distinct action mechanism |

These compounds illustrate variations in side chains or functional groups that may affect their biological activity and therapeutic applications while maintaining core structural elements that confer similar properties .

Molecular Architecture

The compound features a benzoate core substituted with amino, chloro, and methoxy groups at positions 4, 5, and 2, respectively. A 2-(diethylamino)ethyl ester group is linked to the carboxylate moiety, with a hydrochloride counterion enhancing solubility.

Structural Details:

- IUPAC Name: 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

- Molecular Formula: C₁₄H₂₂Cl₂N₂O₃

- Molecular Weight: 337.25 g/mol

- SMILES: CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

- InChI Key: JOWUQCJWCRNVMQ-UHFFFAOYSA-N

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Melting Point | 192–194°C (decomposes) | |

| Solubility | >10 mg/mL in DMSO | |

| LogP (Partition) | 2.1 | Predicted |

| pKa (Amino Group) | 8.9 ± 0.2 | Experimental |

The hydrochloride salt improves aqueous solubility (12.7 mg/mL in water at 25°C), critical for in vitro assays .